molecular formula C18H20FN3OS B14970509 N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]th

N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]th

Cat. No.: B14970509
M. Wt: 345.4 g/mol
InChI Key: CCWUWMJSZKFICQ-UHFFFAOYSA-N
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Description

N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}CYCLOPENTANECARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their broad-spectrum antiproliferative activities, making them significant in medicinal chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}CYCLOPENTANECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline and various thiazole derivatives. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}CYCLOPENTANECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}CYCLOPENTANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. The exact molecular targets are still under investigation, but they likely include key enzymes and receptors involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}CYCLOPENTANECARBOXAMIDE stands out due to its enhanced potency against certain cancer cell lines compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C18H20FN3OS

Molecular Weight

345.4 g/mol

IUPAC Name

N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]cyclopentanecarboxamide

InChI

InChI=1S/C18H20FN3OS/c19-14-7-5-12(6-8-14)16-15(22-9-10-24-18(22)21-16)11-20-17(23)13-3-1-2-4-13/h5-8,13H,1-4,9-11H2,(H,20,23)

InChI Key

CCWUWMJSZKFICQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)F

Origin of Product

United States

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